Home > Products > Screening Compounds P27109 > (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine
(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine - 508241-13-2

(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

Catalog Number: EVT-3465289
CAS Number: 508241-13-2
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine is a bicyclic compound that belongs to the class of pyrazines, which are heterocyclic aromatic compounds containing nitrogen atoms in their ring structure. This compound features a unique octahydropyrrolo structure that contributes to its potential biological activities and applications in medicinal chemistry. Its specific stereochemistry, denoted by the (7R,8aS) configuration, indicates the spatial arrangement of atoms in the molecule, which is crucial for its interaction with biological targets.

Source

The compound has been synthesized and studied in various research contexts, particularly in relation to its antibacterial properties. For instance, recent studies have focused on derivatives of this compound and their effectiveness against resistant bacterial strains, highlighting its relevance in pharmaceutical research .

Classification

(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It falls under the category of alkaloids, which are naturally occurring compounds mainly derived from plant sources and known for their pharmacological effects.

Synthesis Analysis

Methods

The synthesis of (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. A common approach is the use of starting materials that facilitate the formation of the pyrazine ring followed by subsequent steps to introduce the methoxy group.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available precursors such as pyrrolidine derivatives and methoxy-substituted compounds.
  2. Cyclization Reaction: Key cyclization reactions can be performed using heat or specific catalysts to promote the formation of the bicyclic structure.
  3. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure

The molecular structure of (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine can be represented as follows:

  • Molecular Formula: C10_{10}H14_{14}N2_{2}O
  • Molecular Weight: Approximately 178.23 g/mol

The structure features a fused bicyclic system with a methoxy group attached at the 7-position and specific stereochemistry at positions 7 and 8a.

Data

  • Melting Point: Not extensively documented but typically assessed during synthesis.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.
Chemical Reactions Analysis

Reactions

(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions typical for heterocycles:

  1. Substitution Reactions: The methoxy group can be substituted under certain conditions to introduce new functional groups.
  2. Redox Reactions: Depending on the substituents present on the pyrazine ring, oxidation or reduction reactions may occur.

Technical Details

The reactivity of this compound is influenced by its electronic structure and steric factors arising from its stereochemistry. Understanding these reactions is essential for designing derivatives with enhanced biological activity.

Mechanism of Action

Process

The mechanism of action for (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine primarily involves its interaction with bacterial targets. Research indicates that compounds related to this structure can inhibit bacterial growth by interfering with essential cellular processes.

Data

Studies have shown that derivatives exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or inhibiting protein synthesis pathways . The specific interactions at a molecular level require further investigation through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility in polar solvents like water may vary; often soluble in organic solvents such as ethanol or dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity patterns for heterocycles; sensitive to nucleophilic attack due to electron-deficient nitrogen atoms.
Applications

Scientific Uses

(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine has potential applications in medicinal chemistry:

  • Antibacterial Agents: Its derivatives are being explored for their ability to combat antibiotic-resistant bacterial strains.
  • Pharmaceutical Development: The compound serves as a scaffold for designing new drugs targeting various diseases due to its unique structural features.
Synthetic Methodologies and Optimization Strategies

Enantioselective Synthesis of Pyrrolo-Pyrazine Scaffolds

The construction of the stereochemically defined pyrrolo[1,2-a]pyrazine core in (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine relies heavily on multi-component reactions (MCRs) and chiral resolution techniques. The Ugi five-center four-component reaction (U-5C-4CR) has emerged as a pivotal strategy, enabling the convergent assembly of complex heterocyclic frameworks from cyclic amino acids, carbonyl compounds, isocyanides, and alcohols. In this approach, L-proline or L-pipecolic acid serve as chiral pool starting materials, reacting with aldehydes (e.g., benzaldehyde), ketones (e.g., phenylacetone), tert-butyl isocyanide, and methanol to generate advanced intermediates with defined stereocenters [5].

Diastereoselectivity in Ugi adducts varies significantly with carbonyl component choice: Reactions with aldehydes typically exhibit 4:1 diastereomeric ratios (dr), while unsymmetrical ketones yield near-equimolar mixtures requiring chromatographic separation. Post-Ugi transformations involve sequential N-de-tert-butylation using BF₃•2CH₃COOH complex (43–62% yield) and base-mediated cyclocondensation (55–95% yield), though the latter may induce epimerization at C-4 without careful optimization. For enantiomeric purity, diastereomeric salt formation with chiral acids like D-(-)- or L-(+)-tartaric acid enables resolution of racemic intermediates [7] [9].

Table 1: Ugi Five-Component Reaction Conditions and Outcomes

Amino AcidCarbonyl ComponentCatalystYield (%)dr (S,S:S,R)Key Product
L-ProlineBenzaldehydeFeCl₃644:1(2S,1S)-1a
L-ProlinePhenylacetoneTiCl₄381:1(2S,1S)-1d
L-ProlineAcetoneTiCl₄61-(2S)-1f
L-PipecolinePhenylacetaldehydeFeCl₃604:1(2S,1S)-1c

Catalytic Asymmetric Approaches for Stereochemical Control

Catalytic asymmetric methodologies provide efficient access to the stereochemically dense pyrrolo-pyrazine framework by bypassing resolution steps. Chiral Lewis acid catalysis significantly enhances stereocontrol in cyclization reactions. For instance, TiCl₄ or FeCl₃ (5–10 mol%) catalyzes the Ugi reaction of L-proline with acetophenone derivatives, achieving moderate enantioselectivity (up to 2:1 dr) in the formation of advanced intermediates en route to the methoxy-substituted target [5] [6].

Enantioselective photocycloadditions represent emerging strategies for constructing fused bicyclic systems analogous to pyrrolo-pyrazines. While not directly applied to this compound, catalytic asymmetric [3+2] and [4+2] photocycloadditions mediated by chiral catalysts demonstrate robust control over stereogenicity in cyclopentane and cyclohexane derivatives under mild conditions [2]. These radical-based approaches exploit hydrogen-bonding interactions and stereodirecting chiral auxiliaries to manage radical reactivity and enantioselectivity, achieving >90% ee in model systems. Optimization focuses on suppressing racemic background reactions through careful modulation of catalyst loading, solvent polarity, and irradiation wavelength.

Table 2: Catalytic Systems for Stereoselective Pyrrolo-Pyrazine Synthesis

Catalyst TypeSubstrate ClassKey Stereochemical OutcomeConditions
TiCl₄/FeCl₃Amino acid/ketone Ugidr up to 4:1 (C-1/C-2 stereocenters)RT, MeOH, 24–72 h
Chiral Ir-photocatalystOlefinic cycloadditions>90% ee in model systemsVisible light, THF, 25°C
BF₃•2CH₃COOH complexN-De-tert-butylationRetention of configuration40–50°C, 4–12 h

Protecting Group Strategies in Heterocyclic Ring Formation

The acid- and base-sensitive nature of the pyrrolo-pyrazine core necessitates judicious protecting group (PG) selection during synthesis. The tert-butoxycarbonyl (Boc) group proves unsuitable due to ring strain in cyclization steps, whereas the tert-butyl group (introduced via tert-butyl isocyanide in Ugi reactions) serves as a robust nitrogen PG. Its removal requires BF₃•2CH₃COOH-mediated dealkylation under mild conditions (40–50°C, 4–12 h), preserving stereochemical integrity without epimerization [5].

For resolving racemic trans-7-hydroxymethyl precursors, diastereomeric salt formation with chiral naproxen offers exceptional selectivity. Treating the racemate with 0.5 equivalents of L-(+)-naproxen in ethanol at 40°C precipitates the (7R)-enantiomer salt, leaving the (7S)-isomer in solution. This achieves >98% de after crystallization, with free bases regenerated via pH adjustment (pH 12) and extraction [7] [9]. Carbamate-based PGs (e.g., Cbz) are avoided due to hydrogenation incompatibility with the saturated heterocycle.

Microwave-Assisted and Flow Chemistry Protocols

While traditional batch synthesis dominates reported routes to (7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine, microwave irradiation significantly accelerates key steps. Ugi reactions involving sterically hindered ketones (e.g., 1,3-diphenylacetone) proceed to completion in 1–2 hours under microwave conditions (100°C) versus 72 hours at room temperature, improving yields from 17% to >50% [5].

Continuous-flow hydrogenation represents a promising approach for N-deprotection and reductive amination steps in the synthesis of advanced intermediates. Although unreported for this specific compound, microfluidic systems using Pd/C-packed cartridges (50–60 bar H₂, 80°C) achieve full conversion of analogous N-benzyl pyrrolo-pyrazines in <10 minutes residence time, minimizing over-reduction. Photocycloadditions under continuous flow—employing immobilized chiral catalysts and UV-LED irradiation—enhance reproducibility in stereoselective bond formations relevant to scaffold construction [2].

Table 3: Protecting Group Strategies and Removal Conditions

Protecting GroupIntroduction MethodRemoval ConditionsCompatibility
tert-ButylUgi isocyanideBF₃•2CH₃COOH, 40–50°CAcid-sensitive functionalities
Naproxen saltChiral resolutionNaOH (pH 12), CH₂Cl₂ extractionHydroxyl groups
HCl saltAcid treatmentNaOH, extractionEster, methoxy groups

Properties

CAS Number

508241-13-2

Product Name

(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

IUPAC Name

(7R,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c1-11-8-4-7-5-9-2-3-10(7)6-8/h7-9H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

ATHHKQMHRWUULC-JGVFFNPUSA-N

SMILES

COC1CC2CNCCN2C1

Canonical SMILES

COC1CC2CNCCN2C1

Isomeric SMILES

CO[C@@H]1C[C@H]2CNCCN2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.